2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and thiadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Benzamide Moiety: The thiadiazole intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Methylthio Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Hydrolysis Products: Carboxylic acids and amines from the breakdown of the amide bond.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in organic reactions.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in studying biochemical pathways.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism of action for 2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In biological systems, it could interact with enzymes or receptors, altering their activity. The presence of the thiadiazole ring suggests it might interfere with sulfur-containing biomolecules or pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(2-methylpropyl)benzamide
- 2-chloro-6-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-6-fluoro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3OS2/c1-17-10-15-14-9(18-10)13-8(16)7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSBVDUDSRYVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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